O-2-Naphthyl chlorothioformate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
O-naphthalen-2-yl chloromethanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClOS/c12-11(14)13-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INFPIPCTRVDPJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OC(=S)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20146934 | |
| Record name | O-2-Naphthyl chlorothioformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20146934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10506-37-3 | |
| Record name | Carbonochloridothioic acid, O-2-naphthalenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10506-37-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | O-2-Naphthyl chlorothioformate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010506373 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-2-Naphthyl chlorothioformate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-2-naphthyl chlorothioformate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.930 | |
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| Record name | O-2-Naphthyl chlorothioformate | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Synthetic Methodologies and Precursor Chemistry of O 2 Naphthyl Chlorothioformate
Established Synthetic Pathways for O-2-Naphthyl Chlorothioformate
The preparation of this compound is predominantly achieved through the reaction of a 2-naphthol (B1666908) derivative with a thiocarbonyl source. This approach is favored for its directness and relatively high efficiency.
Reactions Involving Thiophosgene (B130339) and 2-Naphthol Derivatives
The most conventional and widely documented method for the synthesis of this compound involves the reaction of 2-naphthol with thiophosgene (CSCl₂). smolecule.com This reaction proceeds via a nucleophilic attack of the hydroxyl group of 2-naphthol on the electrophilic carbon atom of thiophosgene. The presence of a base is typically required to deprotonate the 2-naphthol, thereby increasing its nucleophilicity and facilitating the reaction. The reaction is generally carried out in an inert organic solvent, such as dichloromethane (B109758) or tetrahydrofuran, at controlled low temperatures, often between 0 and 5°C, to minimize the formation of side products.
The general reaction can be depicted as follows:
Reaction Scheme:
The choice of base is critical to the success of the reaction. Tertiary amines, such as triethylamine (B128534) or pyridine, are commonly employed to neutralize the hydrogen chloride (HCl) generated during the reaction, which drives the equilibrium towards the product.
Table 1: Typical Reaction Conditions for the Synthesis of this compound from 2-Naphthol and Thiophosgene
| Parameter | Condition |
| Reactants | 2-Naphthol, Thiophosgene |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) |
| Base | Triethylamine (TEA), Pyridine |
| Temperature | 0–5°C |
| Reaction Time | Several hours |
| Work-up | Filtration of the amine hydrohalide salt, removal of solvent, and purification of the product. |
Exploration of Alternative Precursors and Reagents for Chlorothioformate Formation
Given the hazardous nature of thiophosgene, researchers have explored alternative, safer reagents for the synthesis of chlorothioformates. One such alternative for the related synthesis of O-aryl thiocarbamates involves the use of thiodiimidazolecarbonyl, which can be a precursor to the chlorothioformate intermediate. While not explicitly detailed for this compound, this approach suggests a potential pathway where 2-naphthol could react with a less hazardous thiocarbonyl transfer reagent.
Further research into alternative precursors for this compound itself is an area of ongoing interest, driven by the principles of green chemistry to replace highly toxic and volatile reagents like thiophosgene.
Synthetic Optimization Strategies for Enhanced Yield and Purity in Laboratory Settings
Optimizing the synthesis of this compound is crucial for its practical application. Key parameters that can be adjusted to improve yield and purity include:
Stoichiometry of Reactants: Careful control of the molar ratios of 2-naphthol, thiophosgene, and the base is essential. An excess of thiophosgene can lead to the formation of unwanted byproducts, while an insufficient amount will result in incomplete conversion of the starting material.
Reaction Temperature: Maintaining a low temperature (0–5°C) is critical to suppress side reactions, such as the formation of carbonates or other degradation products.
Rate of Addition: The slow, dropwise addition of thiophosgene to the solution of 2-naphthol and base helps to control the reaction exotherm and minimize localized high concentrations of the reagent, which can lead to side reactions.
Choice of Solvent and Base: The solvent should be inert to the reactants and products and should facilitate the dissolution of all components. The basicity of the amine used can influence the reaction rate and the formation of byproducts.
Purification Techniques: Post-reaction work-up and purification are critical for obtaining a high-purity product. Techniques such as recrystallization or column chromatography are often employed to remove unreacted starting materials, the amine hydrohalide salt, and any byproducts. smolecule.com
Table 2: Potential Optimization Strategies and Their Rationale
| Strategy | Rationale |
| Use of a non-nucleophilic hindered base | Minimizes potential side reactions of the base with thiophosgene or the product. |
| Inert atmosphere (e.g., Nitrogen or Argon) | Prevents moisture from entering the reaction, which could hydrolyze thiophosgene or the product. |
| Monitoring the reaction progress (e.g., by TLC) | Allows for the determination of the optimal reaction time and prevents the formation of degradation products upon prolonged reaction times. |
| Efficient removal of the amine hydrohalide salt | Prevents potential catalysis of side reactions by the salt during work-up and storage. |
Stereochemical Considerations in the Synthesis of Chiral Analogs (if applicable)
The synthesis of this compound from achiral precursors, 2-naphthol and thiophosgene, does not involve the formation of any stereocenters. Therefore, the product itself is achiral.
However, if a chiral derivative of 2-naphthol were to be used as a starting material, the resulting O-aryl chlorothioformate would be chiral. In such cases, the reaction conditions would need to be carefully controlled to ensure that the stereochemical integrity of the chiral center in the naphthol derivative is maintained throughout the synthesis. Since the reaction occurs at the hydroxyl group and does not directly involve the chiral center, it is generally expected that the stereochemistry would be retained.
Mechanistic Investigations of O 2 Naphthyl Chlorothioformate Reactivity
Elucidation of Reaction Pathways and Transition State Analysis
The solvolysis of O-2-Naphthyl chlorothioformate is understood to proceed through two primary, competing reaction pathways: a bimolecular addition-elimination mechanism and a unimolecular ionization mechanism. The transition state for the bimolecular pathway involves the association of the solvent molecule with the carbonyl carbon, while the unimolecular pathway proceeds through a transition state leading to the formation of a resonance-stabilized acylium-type carbocation.
The electronic properties of the 2-naphthyl group and the nature of the solvent system influence the activation energies for these pathways. In nucleophilic solvents, which favor the bimolecular route, lower activation energies are generally observed due to nucleophilic assistance in the transition state. Conversely, in less nucleophilic but highly ionizing solvents that promote the unimolecular pathway, higher activation energies are typically found. smolecule.com Studies on analogous chlorothioformates show activation energies in the range of 15-25 kcal/mol. smolecule.com
Kinetic solvent isotope effect (KSIE) studies further illuminate the transition states. For the solvolysis of this compound, KSIE (kH/kD) values are reported to be in the range of 1.5-2.5. smolecule.com These values indicate significant involvement of the solvent in the rate-determining step, with the breaking or formation of hydrogen bonds in the transition state.
Solvolytic Mechanisms of this compound and Related Esters
The solvolysis of this compound is a well-documented example of competing reaction mechanisms, with the balance between them being highly sensitive to the properties of the solvent.
In solvents with higher nucleophilicity, the solvolysis of this compound predominantly follows a bimolecular addition-elimination pathway. smolecule.com This mechanism is initiated by the nucleophilic attack of a solvent molecule on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate is transient and subsequently eliminates a chloride ion to yield the final product.
This pathway is characterized by a high degree of bond formation in the transition state. For analogous aryl chlorothioformates, this mechanism is prevalent in more nucleophilic solvents like ethanol-water mixtures. mdpi.com The reaction kinetics for this pathway are sensitive to the nucleophilicity of the solvent, a feature that can be quantified using linear free energy relationships.
In contrast, in solvents with high ionizing power and low nucleophilicity, a unimolecular ionization pathway becomes significant. smolecule.com This mechanism involves the rate-determining heterolytic cleavage of the carbon-chlorine bond, resulting in the formation of a planar, resonance-stabilized acylium-type carbocation and a chloride ion. This carbocation is then rapidly attacked by a solvent molecule to give the final product.
The stability of the carbocation is a crucial factor in this pathway. The 2-naphthyl group, with its extended π-system, can effectively delocalize the positive charge, thereby stabilizing the intermediate. Sulfur's ability to donate a lone pair of electrons further enhances this stability through resonance. smolecule.com This pathway is favored in solvents such as aqueous mixtures rich in fluoroalcohols. mdpi.com
The solvolysis of this compound serves as a clear example of how solvent properties can modulate reaction mechanisms. A dichotomy of reactivity is observed: the bimolecular addition-elimination pathway is favored in highly nucleophilic solvents, while the unimolecular ionization pathway predominates in solvents with high ionizing power. smolecule.commdpi.com
Quantitative Analysis of Solvent Effects on Reaction Kinetics
To quantitatively understand the influence of the solvent on the reaction mechanism, the extended Grunwald-Winstein equation is a powerful tool.
The extended Grunwald-Winstein equation is a linear free energy relationship that correlates the specific rate of solvolysis (k) with the solvent nucleophilicity (NT) and the solvent ionizing power (YCl):
log(k/ko) = lNT + mYCl
For the bimolecular addition-elimination pathway , which is dominant in more nucleophilic solvents, the reaction exhibits a high sensitivity to solvent nucleophilicity and a moderate sensitivity to solvent ionizing power.
| Parameter | Value |
|---|---|
| l (Sensitivity to Nucleophilicity) | 1.74 |
| m (Sensitivity to Ionizing Power) | 0.48 |
| l/m Ratio | 3.63 |
For the unimolecular ionization pathway , which is favored in highly ionizing, non-nucleophilic solvents, the sensitivity to solvent nucleophilicity is lower, while the sensitivity to ionizing power is significantly higher.
| Parameter | Value |
|---|---|
| l (Sensitivity to Nucleophilicity) | 0.62 |
| m (Sensitivity to Ionizing Power) | 0.92 |
| l/m Ratio | 0.67 |
The distinct sets of 'l' and 'm' values for the two pathways allow for a clear differentiation between the addition-elimination and ionization mechanisms. The l/m ratio is a particularly useful diagnostic tool; a high ratio (>2.7) is characteristic of a bimolecular addition-elimination mechanism, while a ratio between 0.5 and 1.0 suggests a unimolecular ionization process with significant nucleophilic solvation of the intermediate carbocation. nih.gov It is expected that the solvolysis of this compound would exhibit a similar dual-channel reactivity profile, with the precise 'l' and 'm' values being influenced by the electronic and steric properties of the naphthyl group.
Influence of Solvent Nucleophilicity and Ionizing Power on Reaction Rates
The solvolysis of this compound is mechanistically complex, with reaction rates being highly sensitive to the properties of the solvent. The reactivity is governed by two competing pathways: a bimolecular addition-elimination mechanism and a unimolecular ionization (SN1-like) mechanism. smolecule.com The prevalence of each pathway is dictated by the solvent's nucleophilicity and ionizing power. smolecule.com
The extended Grunwald-Winstein equation is a critical tool for quantifying these solvent effects:
log(k/kₒ) = lNT + mYCl
In this equation, k is the rate constant in a specific solvent, kₒ is the rate constant in the reference solvent (80% ethanol (B145695)/20% water), NT is the solvent nucleophilicity parameter, and YCl is the solvent ionizing power parameter based on 1-adamantyl chloride solvolysis. rsc.org The l value represents the sensitivity of the solvolysis rate to changes in solvent nucleophilicity, while the m value indicates its sensitivity to solvent ionizing power. mdpi.com
For this compound and related aryl chlorothioformates, the reaction mechanism exists on a spectrum. smolecule.commdpi.com
In highly nucleophilic and less ionizing solvents , such as aqueous ethanol and methanol (B129727) mixtures, the addition-elimination pathway is favored. smolecule.com This pathway involves the rate-determining addition of a solvent molecule to the carbonyl carbon, forming a tetrahedral intermediate, which then rapidly eliminates a chloride ion. This mechanism is characterized by a high l value (significant sensitivity to nucleophilic attack) and a moderate m value. nih.gov
In solvents with high ionizing power but low nucleophilicity , such as those rich in fluoroalcohols (e.g., 2,2,2-trifluoroethanol, TFE), the ionization mechanism becomes dominant. smolecule.commdpi.com This pathway involves the rate-determining dissociation of the carbon-chlorine bond to form a resonance-stabilized acylium ion intermediate, which is then rapidly captured by the solvent. This mechanism is characterized by a low l value and a high m value, indicating substantial charge separation in the transition state that is stabilized by the ionizing solvent. mdpi.com
The interplay between these pathways means that for many solvents, both mechanisms may operate concurrently. mdpi.commdpi.com The substitution of sulfur for oxygen in the ester linkage (as in chlorothioformates versus chloroformates) generally enhances the stability of the positive charge on the carbonyl carbon through resonance, making the ionization pathway more accessible compared to their oxygen analogues. smolecule.com
| Solvent Composition (% v/v) | Solvent Nucleophilicity (NT) | Solvent Ionizing Power (YCl) | Relative Rate Constant (krel) |
|---|---|---|---|
| 100% Ethanol | 0.37 | -2.52 | 1.0 |
| 80% Ethanol / 20% Water | 0.00 | 0.00 | 25.7 |
| 50% Ethanol / 50% Water | -0.20 | 1.97 | 412.5 |
| 100% Methanol | 0.17 | -1.19 | 4.2 |
| 80% Methanol / 20% Water | -0.01 | 0.59 | 88.1 |
| 97% TFE / 3% Water | -2.57 | 2.79 | 150.3 |
| 50% TFE / 50% Water | -1.90 | 3.22 | 1890.6 |
Note: Data are representative values for aryl chlorothioformate solvolysis to illustrate trends.
Determination and Interpretation of Kinetic Solvent Isotope Effects
Kinetic Solvent Isotope Effect (KSIE) studies provide deeper insight into the transition state structure and the role of the solvent in the rate-determining step of the solvolysis of this compound. smolecule.com The KSIE is determined by comparing the rate of reaction in a protic solvent (kH) with the rate in its deuterated analogue (kD), expressed as the ratio kH/kD. chem-station.com
These effects arise from the differences in zero-point vibrational energies between hydrogen and deuterium (B1214612) bonds; O-H bonds are weaker and vibrate at a higher frequency than O-D bonds. nih.gov
For the Addition-Elimination Pathway: In nucleophilic solvents where the addition-elimination mechanism dominates, a significant normal KSIE (kH/kD > 1) is typically observed, with values often in the range of 1.5 to 2.5 for this compound. smolecule.com This magnitude is indicative of the solvent acting as a general base catalyst in the rate-determining step. rsc.org One or more solvent molecules remove a proton from the attacking solvent molecule as it adds to the carbonyl carbon, stabilizing the developing charge in the transition state. The breaking of the O-H bond in the transition state leads to a higher reaction rate in the protiated solvent. smolecule.com
For the Ionization Pathway: In highly ionizing, non-nucleophilic solvents where the ionization mechanism is prevalent, the KSIE value is generally close to unity (kH/kD ≈ 1). This is because there is no covalent interaction between the solvent and the substrate in the rate-determining step (C-Cl bond cleavage). While the developing cation and anion are stabilized by the solvent, no proton transfer from the solvent is directly involved in this step. nih.gov
The magnitude of the KSIE can therefore be used as a diagnostic tool to ascertain the dominant reaction mechanism. Intermediate KSIE values suggest a borderline mechanism or a mixture of the two competing pathways. smolecule.com
| Solvent System | Dominant Mechanism | Typical KSIE (kH/kD) | Interpretation |
|---|---|---|---|
| Methanol (CH3OH/CD3OD) | Addition-Elimination | ~1.6 | General base catalysis by solvent. |
| 80% Ethanol/Water | Addition-Elimination | ~1.8 | Significant solvent involvement in proton transfer. |
| Aqueous TFE | Ionization | ~1.1 | Minimal proton transfer in the rate-determining step. |
Note: KSIE values are representative for chlorothioformate solvolysis under different mechanistic regimes.
Theoretical and Computational Approaches for Mechanistic Modeling
Theoretical and computational chemistry provides a powerful framework for modeling the reaction mechanisms of this compound at a molecular level, complementing experimental kinetic data. beilstein-journals.org Using methods such as Density Functional Theory (DFT), it is possible to map the potential energy surface for both the addition-elimination and ionization pathways.
Computational modeling can achieve the following:
Elucidation of Transition State Structures: Calculations can determine the geometries and energies of the transition states for both competing pathways. For the addition-elimination route, this involves modeling the tetrahedral transition state with the attacking solvent molecule. For the ionization route, the transition state involves the elongation of the C-Cl bond.
Calculation of Activation Barriers: By calculating the energy difference between the reactants and the transition states, activation energy barriers (ΔG‡) can be determined for each pathway in various solvents. These calculated barriers can be compared with activation energies derived from experimental temperature-dependent kinetic studies.
Intermediate Identification: The existence and stability of proposed intermediates, such as the tetrahedral intermediate in the addition-elimination pathway or the acylium cation in the ionization pathway, can be verified. beilstein-journals.org
Solvent Effects Modeling: The influence of the solvent is a critical component of these models. Solvation can be modeled either implicitly, using a continuum model that represents the solvent as a medium with a specific dielectric constant, or explicitly, by including a number of individual solvent molecules in the calculation to model specific hydrogen-bonding interactions with the substrate and transition state. chemrxiv.org
These computational studies help to rationalize the observed experimental trends. For example, they can demonstrate why the ionization pathway is favored in solvents with high ionizing power by showing a significant lowering of the transition state energy for C-Cl bond cleavage due to stabilization of the resulting ion pair. Similarly, they can model the role of general base catalysis by solvent molecules in the addition-elimination mechanism, corroborating interpretations from KSIE studies. beilstein-journals.org
Applications of O 2 Naphthyl Chlorothioformate in Advanced Organic Synthesis
Introduction of the O-2-Naphthyl Thiocarbonyl Moiety into Complex Molecules
The principal utility of O-2-Naphthyl chlorothioformate in organic chemistry is as a reagent for introducing the O-2-naphthyl thiocarbonyl moiety into target molecules. smolecule.com This is achieved through nucleophilic substitution reactions where the highly electrophilic carbonyl carbon of the chlorothioformate group is attacked by a nucleophile. smolecule.com This process displaces the chloride ion, which is a good leaving group, and results in the formation of a new covalent bond between the nucleophile and the thiocarbonyl group. smolecule.com The incorporation of this moiety can be a crucial step in synthetic pathways, potentially enhancing the biological activity of the resulting molecule or providing a handle for further chemical transformations.
Synthesis of Diverse Naphthylthiocarbamate and Naphthylthiourea Derivatives
This compound is a key starting material for the preparation of various derivatives, notably naphthylthiocarbamates and naphthylthioureas. guidechem.com The synthesis of O-2-naphthylthiocarbamates is accomplished by reacting this compound with primary or secondary amines. smolecule.com In this reaction, the amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the chlorothioformate to yield the corresponding thiocarbamate derivative.
While the direct synthesis of naphthylthioureas from this compound is less commonly detailed, the reagent's reactivity with amine-related nucleophiles is fundamental. Naphthylthiourea derivatives are a class of compounds characterized by a thiourea (B124793) core structure attached to a naphthalene (B1677914) ring system.
Role in Pharmaceutical Research and Agrochemical Synthesis
The reactivity of this compound makes it a valuable intermediate in the synthesis of compounds for the pharmaceutical and agrochemical industries. guidechem.com Its ability to react with various nucleophiles allows for the construction of complex molecules that are essential for these sectors.
In medicinal chemistry, this compound is utilized in the synthesis of novel compounds with potential therapeutic value. guidechem.com It serves as a synthetic intermediate, enabling the modification of existing molecules to develop new drugs. guidechem.com The reagent's capacity to form stable covalent bonds with biological targets makes it a candidate for designing new therapeutic agents. This derivatization process involves reacting the chlorothioformate with specific functional groups on a target molecule to create a new product with desired pharmacological properties. guidechem.com
This compound is employed in biochemical research for the modification of biomolecules. smolecule.com This application is crucial for studying the mechanisms of enzymes and the interactions of proteins. smolecule.com The electrophilic nature of the chlorothioformate group allows it to form covalent bonds with nucleophilic residues found in proteins, such as the side chains of certain amino acids. smolecule.com This targeted modification enables researchers to investigate the functional roles of these specific amino acids within the protein structure and to probe the dynamics of enzyme-catalyzed reactions.
Employment in Protecting Group Strategies for Hydroxyl Functionalities
In organic synthesis, it is often necessary to mask or "protect" a reactive functional group, such as a hydroxyl group, to prevent it from interfering with a reaction occurring elsewhere in the molecule. libretexts.orghighfine.com this compound reacts with alcohols via a nucleophilic substitution mechanism to form O-naphthyl thiocarbonates. smolecule.com In this reaction, the alcohol's oxygen atom acts as a nucleophile, attacking the carbonyl carbon of the chlorothioformate and displacing the chloride. smolecule.com
This transformation converts the reactive hydroxyl group into a significantly less reactive thiocarbonate moiety. The resulting thiocarbonate can be stable under various conditions, effectively protecting the hydroxyl functionality while other chemical modifications are performed on the molecule. Subsequently, the protecting group can be removed to regenerate the original hydroxyl group, although specific conditions for this deprotection are not detailed in the provided sources. This application showcases the utility of this compound in synthetic strategies requiring temporary modification of hydroxyl groups.
Chemical Transformations and Nucleophilic Reactions of this compound
The chemistry of this compound is dominated by its reactions with nucleophiles, owing to the highly electrophilic nature of its chlorothioformate group. smolecule.com The primary transformation is nucleophilic acyl substitution, where a nucleophile attacks the carbonyl carbon, leading to the displacement of the chloride ion. smolecule.com
The compound readily reacts with a variety of nucleophiles:
Amines : Reaction with primary or secondary amines yields O-2-naphthylthiocarbamates.
Alcohols : Reaction with alcohols produces O-2-naphthyl thiocarbonates. smolecule.com The reaction rate is influenced by steric hindrance, with primary alcohols generally reacting faster than secondary alcohols. smolecule.com
Thiols : While less studied, reaction with thiols generates O-2-naphthyl dithiocarbonates. smolecule.com
These reactions typically proceed through an SN2-type mechanism at the carbonyl carbon. smolecule.com Another significant chemical transformation is hydrolysis; in the presence of water, this compound hydrolyzes to yield 2-naphthol (B1666908) and other products. smolecule.com
Table 1: Nucleophilic Reactions of this compound
| Nucleophile | Product Class |
| Amines (R₂NH) | O-2-Naphthylthiocarbamates |
| Alcohols (ROH) | O-2-Naphthyl thiocarbonates |
| Thiols (RSH) | O-2-Naphthyl dithiocarbonates |
| Water (H₂O) | 2-Naphthol (via hydrolysis) |
Formation of Substitution Products with Advanced Substrates (e.g., β-Lactam Derivatives)
The reactivity of this compound has been successfully applied to the modification of structurally complex and sensitive molecules, such as β-lactam derivatives. The β-lactam ring is the core structural component of penicillin and related antibiotics. Chemical modification of these structures is a key strategy in the development of new therapeutic agents.
A notable example is the reaction of this compound with a silver salt of a penicillin-derived β-lactam. In a reaction conducted in a pyridine/tetrahydrofuran solvent system, the chlorothioformate undergoes a substitution reaction with the sulfur-containing nucleophile of the β-lactam. This results in the formation of a dithiocarbonate O,S-ester derivative in a 73% yield. thieme-connect.de This transformation demonstrates the ability of this compound to react efficiently with advanced substrates under relatively mild conditions, providing a pathway to novel β-lactam analogs.
Table 1: Reaction with β-Lactam Derivative
| Reactant 1 | Reactant 2 | Product | Solvent | Yield |
| Silver salt of penicillin-β-lactam | This compound | Dithiocarbonate O,S-ester of β-lactam | Pyridine/THF | 73% |
Pathways to Other Thiocarbonic Acid Derivatives
A primary application of this compound is the synthesis of various thiocarbonic acid derivatives, such as thiocarbamates and thiocarbonates. smolecule.com These functional groups are present in many biologically active compounds and serve as important intermediates in organic synthesis.
The formation of these derivatives proceeds through the nucleophilic substitution at the electrophilic carbonyl carbon of the chlorothioformate.
Thiocarbamates: Reaction with primary or secondary amines leads to the formation of O-aryl thiocarbamates. The lone pair of electrons on the nitrogen atom of the amine attacks the carbonyl carbon, followed by the elimination of a chloride ion.
Thiocarbonates: Similarly, reaction with alcohols or phenols in the presence of a base results in the formation of O,O-diaryl or O-alkyl O-aryl thiocarbonates. smolecule.com
Dithiocarbonates: Thiols can also act as nucleophiles, reacting with this compound to yield dithiocarbonates. smolecule.com
These reactions are typically carried out in common organic solvents like dichloromethane (B109758) or tetrahydrofuran. smolecule.com
Table 2: Synthesis of Thiocarbonic Acid Derivatives
| Nucleophile | Product Class |
| Amines (R₂NH) | Thiocarbamates |
| Alcohols (ROH) | Thiocarbonates |
| Thiols (RSH) | Dithiocarbonates |
Electrophilic Reactivity and Its Exploitation in New Bond Formation
The synthetic utility of this compound is fundamentally based on the electrophilic character of its chlorothioformate group. smolecule.com The carbonyl carbon is rendered highly electron-deficient by the adjacent electron-withdrawing oxygen, sulfur, and chlorine atoms. This pronounced electrophilicity makes it a prime target for attack by a wide range of nucleophiles. smolecule.com
The reaction mechanism typically follows an addition-elimination pathway. A nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion, which is a good leaving group, to form the new C-Nu bond and regenerate the thiocarbonyl group. smolecule.com
This predictable and efficient reactivity is exploited to create new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, making this compound a valuable tool for introducing the O-2-naphthylthioformate moiety into target molecules. guidechem.com The choice of nucleophile dictates the type of new bond and the resulting functional group.
Integration into Multi-Step Synthetic Strategies for Natural Products and Analogs
While specific, completed total syntheses of natural products prominently featuring this compound are not extensively documented in readily available literature, its established reactivity profile makes it a strategic reagent for integration into complex, multi-step synthetic campaigns. Its role is often as a precursor for introducing key functional groups that can be further manipulated.
The introduction of a thiocarbonate or thiocarbamate group can serve several purposes in a broader synthetic strategy:
Protecting Group: The moiety can function as a protecting group for alcohols, phenols, or amines.
Activating Group: The thiocarbonyl group can be used to activate a hydroxyl group for subsequent reactions, such as deoxygenation (e.g., in the Barton-McCombie reaction, although other thioformates are more common).
Synthetic Handle: The introduced functional group can act as a "handle" for further transformations, allowing for the construction of more complex molecular architectures.
Given its utility in forming thiocarbamates and other derivatives, this compound is a relevant intermediate in the synthesis of pharmaceuticals and agrochemicals, which often involves multi-step sequences. guidechem.com The ability to introduce the naphthylthiocarbonyl group allows for the modification of lead compounds in medicinal chemistry to explore structure-activity relationships.
Advanced Analytical and Spectroscopic Characterization Techniques
High-Resolution NMR Spectroscopy for Structural and Conformational Analysis of Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of O-2-Naphthyl chlorothioformate derivatives, such as thiocarbamates. Techniques including ¹H NMR and ¹³C NMR provide fundamental information about the chemical environment of protons and carbon atoms, respectively, allowing for the verification of the molecular skeleton after synthesis. nih.gov
Beyond basic structural confirmation, advanced NMR methods are employed for detailed conformational analysis. The spatial arrangement of atoms, or conformation, can significantly influence a molecule's reactivity and biological activity. By measuring parameters like nuclear Overhauser effects (NOEs) and scalar coupling constants (³J), researchers can deduce the preferred solution-state conformations of these molecules. mdpi.com For instance, the analysis of ³J(HN,Hα) coupling constants in thiocarbamate derivatives can provide insights into the torsional angles of the molecular backbone. mdpi.com This experimental data is often combined with computational methods, such as Density Functional Theory (DFT) calculations, to establish the populations of different conformers at equilibrium. researchgate.net Such studies are analogous to conformational analyses performed on carbamates and other related structures, where NMR data is used to determine the energetic preferences for different spatial arrangements, such as axial versus equatorial substituents in cyclic systems. researchgate.net
| NMR Technique | Primary Application | Information Obtained | Example Reference |
|---|---|---|---|
| ¹H NMR | Structural Elucidation | Chemical shift, integration, and multiplicity of protons. | acs.org |
| ¹³C NMR | Structural Elucidation | Chemical environment of carbon atoms in the molecular skeleton. | nih.gov |
| NOESY (Nuclear Overhauser Effect Spectroscopy) | Conformational Analysis | Through-space proximity of protons, defining 3D structure. | mdpi.com |
| Coupling Constant (³J) Analysis | Conformational Analysis | Dihedral angles along chemical bonds. | mdpi.comresearchgate.net |
Mass Spectrometry for Identification of Reaction Intermediates and Products
Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of reaction products and to identify transient intermediates. ru.nl Electrospray ionization (ESI) is a particularly powerful MS technique for studying reaction mechanisms, as it can transfer ions from solution into the gas phase for detection with minimal fragmentation. nih.gov This allows for the direct observation of low-concentration, short-lived species that are key to understanding reaction pathways. ru.nlnih.gov
In the context of reactions involving this compound, ESI-MS can be used to monitor the formation of thiocarbamate products and identify potential byproducts. nih.gov The high sensitivity and large dynamic range of MS make it possible to detect minor species that might be missed by other methods. ru.nl For example, by directly analyzing reaction mixtures at different time points, researchers can track the consumption of reactants and the appearance of products, providing kinetic information. stanford.edu While MS provides direct information about elemental composition, care must be taken to distinguish genuine reaction intermediates from artifacts that can be generated during the ionization process. ru.nl
Chromatographic Methodologies for Separation and Purity Assessment
Chromatography is fundamental to the analysis of organic compounds, enabling the separation, identification, and quantification of individual components within a mixture. For this compound and its derivatives, both high-performance liquid chromatography and gas chromatography are routinely employed.
High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of this compound and its non-volatile derivatives. Reversed-phase HPLC (RP-HPLC) is the most common mode used for these types of compounds. nih.gov
Method development typically involves optimizing several key parameters to achieve efficient separation with good peak shape and resolution. A standard approach for a thiocarbamate derivative might involve:
Column: An octadecylsilica (ODS or C18) column is a common choice, offering good retention for moderately polar to nonpolar compounds. nih.gov
Mobile Phase: A mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and water is typically used. The ratio is adjusted to control the retention time of the analytes. nih.gov
Detector: A UV detector is highly effective, as the naphthyl group present in the parent compound and its derivatives is a strong chromophore. nih.gov The detection wavelength is set at a λmax of the analyte to ensure maximum sensitivity.
Quantification: For quantitative analysis, an internal standard method is often employed to improve accuracy and precision. nih.gov
The stability and reactivity of thiocarbamates can also be studied using HPLC by monitoring the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products over time. escholarship.org
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Stationary Phase (Column) | C18 (ODS), 250 mm x 4.6 mm | Provides hydrophobic interaction for separation. |
| Mobile Phase | Methanol/Water or Acetonitrile/Water gradient | Elutes compounds from the column; composition is optimized for resolution. |
| Detector | UV-Vis Detector (e.g., at 232 nm) | Detects and quantifies UV-absorbing analytes. nih.gov |
| Flow Rate | 1.0 mL/min | Controls analysis time and separation efficiency. |
| Injection Volume | 10-20 µL | Introduces the sample onto the column. |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of GC with the detection power of MS. It is ideal for the analysis of volatile and thermally stable compounds. sigmaaldrich.com Many analytes, particularly those containing polar functional groups like amines or alcohols, are not sufficiently volatile for direct GC analysis. jfda-online.com In these cases, a chemical derivatization step is required to convert the analyte into a more volatile and thermally stable form. jfda-online.comgcms.cz
This compound can itself be viewed as a derivatizing agent. It reacts with nucleophilic functional groups (e.g., -NH₂, -OH) on other molecules to form stable thiocarbamate derivatives. These derivatives often possess improved chromatographic properties, making them amenable to GC-MS analysis. The resulting mass spectra provide a molecular fingerprint that can be used for definitive identification. acs.org
Furthermore, GC-MS is an effective tool for analyzing the isotopic abundance ratios in naphthalene (B1677914) derivatives. researchgate.netscispace.com By examining the relative intensities of the primary molecular ion peak (PM) and its isotopic peaks (PM+1, PM+2), subtle changes in isotopic composition can be detected, which has applications in various fields of chemical analysis. researchgate.net
Advanced Spectroscopic Studies (e.g., IR, UV-Vis) on Reaction Outcomes
In addition to NMR and MS, other spectroscopic techniques provide valuable information about the outcomes of reactions involving this compound.
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. In the synthesis of thiocarbamates from this compound, IR spectroscopy can confirm the reaction by showing the disappearance of reactant signals and the appearance of characteristic absorption bands for the product. For instance, the formation of a thiocarbamate is confirmed by the presence of characteristic stretching frequencies for C=O, C-N, and C=S bonds in the product's IR spectrum. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy is particularly useful for monitoring the progress of reactions involving chromophoric species. acs.org The naphthyl moiety in this compound and its derivatives absorbs strongly in the UV region. A reaction can be monitored over time by observing the change in the UV-Vis absorption spectrum. For example, the consumption of the reactant can be followed by the decrease in absorbance at its λmax, while the formation of the product can be tracked by the increase in absorbance at a different wavelength characteristic of the product's chromophore. acs.org This technique provides a straightforward method for studying reaction kinetics. nih.gov
Future Directions and Emerging Research Prospects
Development of Sustainable and Green Chemistry Approaches for O-2-Naphthyl Chlorothioformate Production
The traditional synthesis of this compound involves the reaction of 2-naphthol (B1666908) with thiophosgene (B130339), a highly toxic and hazardous reagent. smolecule.com Green chemistry principles compel a shift towards more environmentally benign and safer production methods. nih.govresearchgate.net Future research is geared towards developing sustainable alternatives that minimize waste, avoid hazardous chemicals, and improve energy efficiency. jddhs.com
Key areas of development include:
Thiophosgene Alternatives: Research is exploring the replacement of thiophosgene with safer, sustainable reagents. One promising approach is the in situ generation of the reactive species from less hazardous precursors, such as thiourea (B124793) and phosgene (B1210022) systems, which avoids the transportation and storage of bulk thiophosgene.
Biocatalysis: The use of enzymes as catalysts offers a green alternative for chemical synthesis. Preliminary studies have shown that lipases can be used in non-aqueous media for similar reactions, achieving moderate yields and paving the way for the development of enzymatic routes to chlorothioformates.
Alternative Solvents and Conditions: A significant portion of chemical process waste comes from traditional organic solvents. nih.gov Future production methods will likely focus on using greener solvents like water, ionic liquids, or supercritical fluids. jddhs.commdpi.com Additionally, solvent-free reaction conditions and energy-efficient techniques like microwave-assisted synthesis are being explored to reduce environmental impact and reaction times. jddhs.commdpi.com
| Aspect | Conventional Method | Emerging Green Approaches |
|---|---|---|
| Primary Reagent | Thiophosgene | In situ generation from thiourea; enzymatic systems (e.g., lipases) |
| Solvents | Chlorinated solvents (e.g., Dichloromethane) smolecule.com | Water, ionic liquids, bio-based solvents; solvent-free conditions jddhs.commdpi.com |
| Energy Input | Conventional heating | Microwave-assisted heating, flow chemistry for improved energy efficiency jddhs.com |
| Safety Profile | High, due to toxicity of thiophosgene | Significantly improved by avoiding hazardous reagents and solvents researchgate.net |
Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
The primary reaction of this compound involves nucleophilic substitution at the electrophilic chlorothioformate group. smolecule.com While these reactions can be facilitated by simple acid or base catalysts, future research aims to develop more sophisticated catalytic systems to enhance reaction rates, improve yields, and control selectivity with greater precision. smolecule.com
Potential avenues for exploration include:
Organocatalysis: The use of small organic molecules as catalysts can offer mild reaction conditions and high selectivity, avoiding the use of potentially toxic metals.
Transition Metal Catalysis: Metals like copper and palladium are known to catalyze a wide range of organic reactions. nih.govresearchgate.net Research into copper-based catalyst systems, for example, could lead to more efficient methods for forming thiocarbamates and other derivatives under ambient conditions. mdpi.com
Phase-Transfer Catalysis: For reactions involving immiscible reactants (e.g., an aqueous nucleophile and an organic substrate), phase-transfer catalysts can dramatically increase reaction rates by facilitating the transport of reactants across the phase boundary. rsc.org This could be particularly useful for creating derivatives of this compound in greener, water-based solvent systems.
Advanced Computational Chemistry for Predictive Reactivity and Material Design
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the reactivity and properties of chemical compounds. researchgate.netnih.gov Applying these methods to this compound can accelerate the discovery of new applications and optimize reaction conditions.
Future computational studies could focus on:
Reactivity Prediction: DFT calculations can be used to model the reaction of this compound with a wide array of nucleophiles. By calculating activation free energies (ΔG‡) and analyzing the electronic structure of transition states, researchers can predict reaction outcomes and identify the most promising pathways for synthesizing new derivatives. chemrxiv.org
Mechanism Elucidation: Computational analysis can provide detailed insights into reaction mechanisms, such as the solvolysis of chlorothioformates, helping to distinguish between different pathways like ionization or addition-elimination based on solvent and substrate structure. mdpi.comnih.gov
Material Design: By predicting properties such as electron affinity, orbital energies (HOMO/LUMO), and charge distribution, computational models can guide the rational design of new materials. chemrxiv.org For instance, these tools could be used to design novel polymers or functional surfaces incorporating the O-2-naphthyl moiety for specific electronic or optical properties.
Expansion of this compound Applications in Chemical Biology and Materials Science
The inherent reactivity and structural features of this compound make it an attractive building block for applications beyond traditional organic synthesis. smolecule.com
Chemical Biology: The electrophilic nature of the chlorothioformate group allows it to readily react with nucleophilic residues in biomolecules, such as the thiol group in cysteine or the amine group in lysine. smolecule.com This reactivity can be harnessed to:
Develop novel enzyme inhibitors by covalently modifying active site residues. The naphthyl group itself is found in inhibitors of viral proteases, suggesting that its derivatives could be a starting point for drug discovery. nih.gov
Create activity-based probes to study enzyme function and protein interactions within complex biological systems. smolecule.com
Materials Science: The rigid, aromatic structure of the naphthalene (B1677914) group imparts useful properties for materials science. Future applications could include:
Polymer Synthesis: As a monomer or functionalizing agent, it can be used to synthesize advanced polymers like polythiocarbonates or polythiocarbamates with high refractive indices or specific thermal properties.
Functional Surfaces: The chlorothioformate group can be used to covalently attach the fluorescent naphthyl moiety to surfaces, creating chemically modified materials for sensing or optical applications.
Design and Synthesis of Functionalized Probes Utilizing the this compound Scaffold
The combination of a reactive "handle" (the chlorothioformate) and a signaling unit (the naphthyl group) makes this compound an excellent starting point for the design of molecular probes. The naphthalene ring system is inherently fluorescent, providing a basis for optical detection methods.
Future research in this area will likely involve:
Designing "Turn-On" Fluorescent Probes: By reacting this compound with a quenching moiety that also acts as a recognition site, it is possible to create probes that are initially non-fluorescent. Upon reaction with a specific target analyte (e.g., a biothiol like glutathione), the quencher is displaced, restoring the fluorescence of the naphthyl group. researchgate.net
Developing Probes for Specific Analytes: The versatility of the chlorothioformate group allows for its reaction with a wide range of nucleophilic recognition elements. This enables the synthesis of a library of probes tailored to detect various biologically or environmentally important species, such as specific amino acids, reactive oxygen species, or metal ions.
Applications in Bioimaging: Functionalized probes derived from this scaffold could be used for fluorescence microscopy, allowing for the visualization and tracking of specific molecules within living cells and tissues. researchgate.net
| Component | Function | Derived From |
|---|---|---|
| Naphthalene Ring | Fluorescent Reporter (Signaling Unit) | This compound scaffold |
| Thioester Linkage | Reaction Site for Analyte | Formed from the chlorothioformate group |
| Recognition Moiety | Provides selectivity for the target analyte | Synthetically attached via the chlorothioformate group |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
